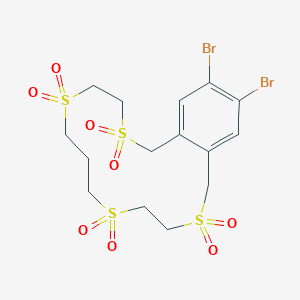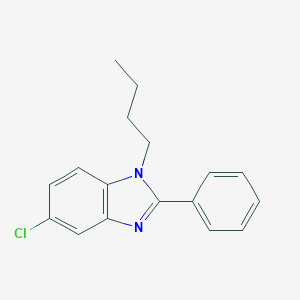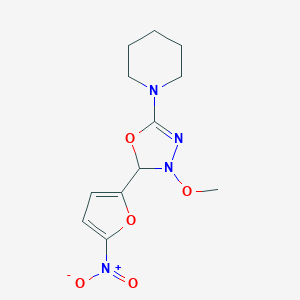
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine' and has a molecular formula of C26H24Br2N2O8S4.
Mécanisme D'action
The mechanism of action of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and other cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide are complex and varied. Studies have shown that this compound can affect a wide range of cellular processes, including DNA replication, protein synthesis, and cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide in lab experiments include its potent biological activity and its ability to inhibit a wide range of enzymes and cellular processes. However, one limitation of using this compound is its complex synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide. Some possible areas of investigation include the development of new synthetic methods for this compound, the elucidation of its mechanism of action, and the identification of new biological targets for this compound. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine with a mixture of 2,5-dioxo-2,5-dihydro-1H-pyrrole and a suitable oxidizing agent.
Applications De Recherche Scientifique
The compound 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Additionally, this compound has been found to be an effective inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase.
Propriétés
Nom du produit |
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide |
|---|---|
Formule moléculaire |
C15H20Br2O8S4 |
Poids moléculaire |
616.4 g/mol |
Nom IUPAC |
17,18-dibromo-3λ6,6λ6,10λ6,13λ6-tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene 3,3,6,6,10,10,13,13-octaoxide |
InChI |
InChI=1S/C15H20Br2O8S4/c16-14-8-12-10-28(22,23)6-4-26(18,19)2-1-3-27(20,21)5-7-29(24,25)11-13(12)9-15(14)17/h8-9H,1-7,10-11H2 |
Clé InChI |
UIPVAULCHPFGDZ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCS(=O)(=O)CC2=CC(=C(C=C2CS(=O)(=O)CCS(=O)(=O)C1)Br)Br |
SMILES canonique |
C1CS(=O)(=O)CCS(=O)(=O)CC2=CC(=C(C=C2CS(=O)(=O)CCS(=O)(=O)C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)





![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)

![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)